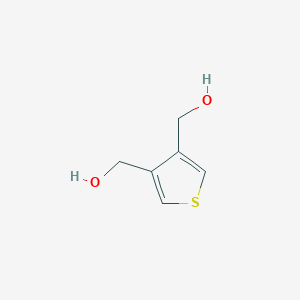

3,4-双(羟甲基)噻吩

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

An efficient approach for the synthesis of hard-to-reach 3,4-disubstituted thiophene derivatives, such as 4,5,9,10-tetrahydrothieno[3’,4;5,6]-cycloocta[1,2-c]thiophene, 1H,4H-thieno[3,4-d][1,2]dioxine, 4-(hydroxymethyl)thiophene-3-carbaldehyde, has been found. This approach is based on consecutive transformations of bis(2-chloropropenyl) sulfide .Molecular Structure Analysis

The molecular structure of 3,4-Bis(Hydroxymethyl)thiophene is represented by the formula C6H8O2S. It is a heterocyclic compound, meaning it contains a ring structure made up of more than one kind of atom, in this case, carbon, hydrogen, oxygen, and sulfur.Chemical Reactions Analysis

The reactivity of 3,4-Bis(Hydroxymethyl)thiophene derivatives has been studied. For example, the reactivity of 4,5,9,10-tetrahydrothieno[3’,4;5,6]cycloocta[1,2-c]thiophene has been studied based on the example of acetylation reaction, and the possibility of obtaining bifunctional derivatives with the participation of both thiophene rings has been shown .科学研究应用

1. 应用于导电聚合物

3,4-双(羟甲基)噻吩及其衍生物主要用于导电聚合物的开发。例如,一项研究报道了合成基于双(2-(3,4-乙二氧基)噻吩)的单体用于电致变色导电聚合物。这些聚合物具有低氧化还原开关电位,并且在导电状态下稳定,适用于电子应用 (Sotzing, Reynolds, & Steel, 1996)。类似地,其他衍生物已被合成为导电聚合物的前体,可能在电子学中有用 (Fazio, Gabriele, Salerno, & Destri, 1999)。

2. 电聚合行为

研究集中在3,4-双(羟甲基)噻吩衍生物的电聚合行为上。涉及β-取代的3,4-乙二氧基三噻吩单体用于导电聚合物应用的研究揭示了它们的稳定性、荧光性能和电化学行为,有助于开发具有潜在光电应用的聚合物 (Pardieu et al., 2013)。

3. 有机电子学的发展

对于使用3,4-双(羟甲基)噻吩衍生物进行有机电子学研究具有重要意义。例如,报道了由噻吩或3,4-乙二氧基噻吩衍生物衍生的共轭微孔聚合物的合成,表明它们在有机薄膜晶体管和光伏器件中的应用 (Jiang et al., 2010)。此外,类似3,4-乙二氧基噻吩桥接的给体-受体分子已被合成用于染料敏化太阳能电池,实现了显著的太阳能转换效率 (Liu et al., 2008)。

属性

IUPAC Name |

[4-(hydroxymethyl)thiophen-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2S/c7-1-5-3-9-4-6(5)2-8/h3-4,7-8H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBVBDQQMMKMNSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)CO)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Bis(Hydroxymethyl)thiophene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4,5-trichloro-N-[3-(diethylamino)propyl]benzene-1-sulfonamide](/img/structure/B2561131.png)

![2,2-Dimethoxy-7-azaspiro[3.5]nonane](/img/structure/B2561133.png)

![methyl 2-(2-((5-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2561137.png)

![9-benzyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2561143.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B2561144.png)

![N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide](/img/structure/B2561152.png)